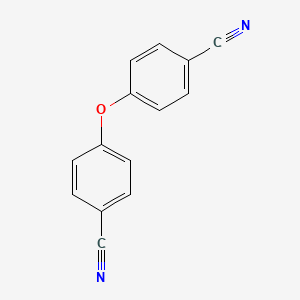

4-Cyanophenyl ether

Descripción

The exact mass of the compound 4,4'-Oxydibenzonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87869. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Cyanophenyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyanophenyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-cyanophenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSAUOQFEFINEDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064395 | |

| Record name | Benzonitrile, 4,4'-oxybis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6508-04-9 | |

| Record name | 4,4′-Oxybis[benzonitrile] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6508-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 4,4'-oxybis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006508049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Oxydibenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 4,4'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzonitrile, 4,4'-oxybis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohex-4-ene-1,2-dicarboxylic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Bis(4-cyanophenyl) Ether via Ullmann Condensation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ullmann condensation is a cornerstone of carbon-heteroatom bond formation, providing a powerful method for the synthesis of diaryl ethers. This technical guide offers an in-depth exploration of the synthesis of Bis(4-cyanophenyl) ether, also known as 4,4'-oxydibenzonitrile, through the copper-catalyzed Ullmann condensation. This document provides a detailed overview of the reaction mechanism, key experimental parameters, a representative experimental protocol, and relevant data presented for comparative analysis. The information herein is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to effectively approach this synthesis.

Introduction to the Ullmann Condensation for Diaryl Ether Synthesis

The Ullmann condensation, first reported by Fritz Ullmann in 1905, is a copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether.[1] Traditionally, these reactions required harsh conditions, including high temperatures (often exceeding 200°C) and stoichiometric amounts of copper.[2] However, significant advancements have been made, particularly with the introduction of various ligands that facilitate the reaction under milder conditions.[3]

The reaction is particularly effective for aryl halides bearing electron-withdrawing groups, which activate the substrate towards nucleophilic attack.[1][3] Consequently, 4-halobenzonitriles (e.g., 4-chloro-, 4-bromo-, or 4-iodobenzonitrile) are excellent candidates for the synthesis of Bis(4-cyanophenyl) ether. Conversely, phenols with electron-withdrawing groups, such as 4-cyanophenol, can exhibit lower reactivity, sometimes resulting in diminished yields.[4]

Reaction Mechanism and Catalytic Cycle

The precise mechanism of the Ullmann condensation has been a subject of study and can vary depending on the specific reaction conditions and the presence of ligands. A generally accepted pathway involves a Cu(I)/Cu(III) catalytic cycle.

The key steps are:

-

Formation of a Copper Phenoxide: The reaction is initiated by the formation of a copper(I) phenoxide species from the starting phenol and a copper(I) salt in the presence of a base.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide, forming a copper(III) intermediate.

-

Reductive Elimination: The copper(III) intermediate then undergoes reductive elimination to yield the desired diaryl ether and regenerate the active copper(I) catalyst, thus completing the catalytic cycle.

Ligands, such as diamines, amino acids, or phosphines, can coordinate to the copper center, stabilizing the intermediates and facilitating the oxidative addition and reductive elimination steps, often allowing for lower reaction temperatures and catalyst loadings.[3]

Key Experimental Parameters and Data

The success of the Ullmann synthesis of Bis(4-cyanophenyl) ether is contingent on the careful selection of several experimental parameters. The following tables summarize the key components and conditions, with illustrative data from related Ullmann ether syntheses.

Table 1: Reactants and Catalyst

| Component | Role | Example(s) | Key Considerations |

| Aryl Halide | Electrophile | 4-Bromobenzonitrile, 4-Chlorobenzonitrile | Reactivity order: I > Br > Cl. The presence of the electron-withdrawing cyano group enhances reactivity.[1][3] |

| Phenol | Nucleophile | 4-Cyanophenol | The electron-withdrawing nature of the cyano group can decrease the nucleophilicity of the phenoxide, potentially leading to lower yields.[4] |

| Copper Catalyst | Catalyst | CuI, Cu₂O, CuBr, Copper powder | Cu(I) salts are commonly used. Catalyst loading can range from catalytic amounts (5-20 mol%) to stoichiometric amounts in classical procedures.[2][3] |

| Ligand (Optional) | Accelerator | N,N-Dimethylglycine, L-Proline, Phenanthroline derivatives | Can significantly improve reaction rates and yields, allowing for milder conditions.[3] |

Table 2: Reaction Conditions

| Parameter | Typical Range | Key Considerations |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | An appropriate base is crucial for the deprotonation of the phenol. The choice of base can influence the reaction rate and yield. |

| Solvent | DMF, DMSO, NMP, Toluene, Xylene | High-boiling polar aprotic solvents are common. Non-polar solvents like toluene or xylene have also been used successfully.[3] |

| Temperature | 100 - 220°C | Dependent on the reactivity of the substrates and the presence of a ligand. Ligand-free reactions often require higher temperatures.[1][2] |

| Reaction Time | Several hours to days | Monitored by techniques like TLC or GC to determine completion. |

Table 3: Reported Yields for a Related Ullmann Ether Synthesis

| Aryl Halide | Phenol | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Cyanobenzonitrile | p-Cresol | CuI(PPh₃)₃ (5) | K₂CO₃ | Toluene | 100 | 24 | 44 | ARKIVOC 2009 (xiv) 255-265 |

Detailed Experimental Protocol (Representative)

The following is a representative experimental protocol for the synthesis of Bis(4-cyanophenyl) ether via Ullmann condensation. This protocol is based on general procedures for Ullmann ether synthesis and should be optimized for specific laboratory conditions.

Materials:

-

4-Bromobenzonitrile

-

4-Cyanophenol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Hydrochloric acid (HCl), 1 M

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile (1.0 eq), 4-cyanophenol (1.2 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent Addition: Under the inert atmosphere, add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the 4-bromobenzonitrile.

-

Reaction: Heat the reaction mixture to 140-160°C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (typically after 24-48 hours), cool the mixture to room temperature. Dilute the reaction mixture with toluene and water.

-

Extraction: Separate the organic layer. Extract the aqueous layer with toluene (3 x). Combine the organic layers.

-

Washing: Wash the combined organic layers with 1 M HCl, followed by water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure Bis(4-cyanophenyl) ether.

Visualizations

Reaction Scheme

Caption: Ullmann condensation for the synthesis of Bis(4-cyanophenyl) ether.

Experimental Workflow

Caption: General experimental workflow for the synthesis of Bis(4-cyanophenyl) ether.

Catalytic Cycle

Caption: Simplified catalytic cycle for the Ullmann diaryl ether synthesis.

Conclusion

The Ullmann condensation remains a viable and important method for the synthesis of diaryl ethers, including Bis(4-cyanophenyl) ether. While the reaction can be challenging due to the electron-withdrawing nature of the substituents on both the aryl halide and the phenol, careful optimization of the reaction conditions, including the choice of catalyst, base, solvent, and temperature, can lead to successful synthesis. The use of modern, ligand-assisted protocols can further enhance the efficiency and applicability of this classical reaction in contemporary organic synthesis and drug development. This guide provides a foundational understanding and a practical starting point for researchers undertaking this synthetic endeavor.

References

- 1. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Dicyanodiphenyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dicyanodiphenyl ether, also known as 4,4'-oxydibenzonitrile, is an aromatic nitrile compound with the chemical formula C₁₄H₈N₂O. Its structure features two cyanophenyl groups linked by an ether bond. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its characterization, and a summary of its current, albeit limited, publicly available data. This document is intended to serve as a valuable resource for professionals in research and development who are interested in the potential applications of this molecule.

Physicochemical Properties

The fundamental physicochemical properties of 4,4'-dicyanodiphenyl ether are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 6508-04-9 | [1][2] |

| Molecular Formula | C₁₄H₈N₂O | [1][3] |

| Molecular Weight | 220.23 g/mol | [1] |

| Appearance | White to almost white powder or crystal | [2][4] |

| Melting Point | 182.0 to 186.0 °C | [4][5] |

| Boiling Point | Not available | |

| Solubility | Information not available in searched results. General solubility principles for aromatic nitriles suggest solubility in polar organic solvents. |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of a compound. Below are the key spectroscopic data for 4,4'-dicyanodiphenyl ether.

Mass Spectrometry

The mass spectrum of 4,4'-dicyanodiphenyl ether provides information about its molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): m/z = 220.23[3]

Infrared (IR) Spectroscopy

The infrared spectrum reveals the functional groups present in the molecule. Key absorptions are expected for the nitrile and ether functionalities. A representative IR spectrum is available through the NIST Chemistry WebBook.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment of the atoms within the molecule.

-

¹³C NMR Spectrum: A ¹³C NMR spectrum for 4,4'-dicyanodiphenyl ether is available and can be viewed through SpectraBase.[6]

Experimental Protocols

Detailed experimental protocols are fundamental for the replication of scientific findings and for the development of new applications.

Synthesis of 4,4'-Dicyanodiphenyl Ether

While a specific, detailed experimental protocol for the synthesis of 4,4'-dicyanodiphenyl ether was not found in the public domain literature searched, a general method for the preparation of aromatic nitriles involves the reaction of an aromatic carboxylic acid with a dehydrating agent in the presence of a nitrile-forming reagent. For instance, a continuous-flow protocol for the preparation of organic nitriles from carboxylic acids has been developed, which involves an acid-nitrile exchange reaction with acetonitrile under high-temperature and high-pressure conditions.[7] Another general approach is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by reaction with a cyanide salt.

The synthesis of 4,4'-dicyanodiphenyl ether could potentially be achieved through the dehydration of the corresponding diamide or via a nucleophilic aromatic substitution reaction.

Figure 1: A generalized workflow for the synthesis and purification of 4,4'-dicyanodiphenyl ether.

Purification

Purification of the crude product is essential to obtain a high-purity compound for research and development. A common method for purifying solid organic compounds is recrystallization.

General Protocol for Recrystallization:

-

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Dissolution: Dissolve the crude 4,4'-dicyanodiphenyl ether in a minimal amount of the hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed. Crystals of the purified compound should form.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals, for example, in a vacuum oven.[2]

Determination of Melting Point

The melting point is a key physical property used to identify a compound and assess its purity.

General Protocol for Melting Point Determination:

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube.

-

Apparatus: A melting point apparatus is used, which consists of a heated block with a thermometer or an automated system.

-

Heating: The sample is heated slowly and at a controlled rate.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting point range.[8][9][10]

Figure 2: A standard workflow for determining the melting point of a solid compound.

Spectroscopic Analysis Protocols

General Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified 4,4'-dicyanodiphenyl ether in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction) to obtain the final spectrum.[2]

General Protocol for IR Spectroscopy (KBr Pellet Method):

-

Sample Preparation: Mix a small amount of the dry sample with dry potassium bromide (KBr) powder.

-

Pellet Formation: Press the mixture under high pressure to form a transparent pellet.

-

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.[2]

Biological Activity and Applications

Currently, there is a lack of publicly available information regarding the specific biological activities of 4,4'-dicyanodiphenyl ether. However, related compounds containing cyanophenyl and ether moieties have been investigated for various biological effects. For instance, some cyanomethyl vinyl ether derivatives have shown cytotoxic effects against certain cancer cell lines.[4] The biological potential of 4,4'-dicyanodiphenyl ether remains an area for future research and exploration.

Conclusion

This technical guide provides a summary of the known physicochemical properties of 4,4'-dicyanodiphenyl ether. While some fundamental data and spectroscopic information are available, detailed experimental protocols for its synthesis and purification, as well as comprehensive studies on its biological activity, are not yet widely reported in the public domain. This presents an opportunity for further research to explore the potential of this compound in various scientific and industrial applications, including drug development and materials science.

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. 4,4'-Oxydibenzonitrile [webbook.nist.gov]

- 4. Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Page loading... [guidechem.com]

- 7. Direct preparation of nitriles from carboxylic acids in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Synthesis method of 4, 4 '-diaminodiphenyl ether - Eureka | Patsnap [eureka.patsnap.com]

- 10. Preparation method and application of 4,4'-diphenylamine_Chemicalbook [chemicalbook.com]

Solubility Profile of Bis(4-cyanophenyl) Ether in Organic Solvents: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-cyanophenyl) ether, also known as 4,4'-dicyanodiphenyl ether or 4,4'-oxydibenzonitrile, is an aromatic ether containing two nitrile functional groups. Its rigid structure and polar nitrile groups influence its solubility in various organic solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, materials science, and pharmaceutical research, where it may serve as a building block or intermediate. This technical guide aims to provide a consolidated resource on the solubility of bis(4-cyanophenyl) ether in common organic solvents.

Physicochemical Properties

A summary of the key physicochemical properties of Bis(4-cyanophenyl) ether is provided below. These properties are essential for understanding its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₈N₂O | [1][2] |

| Molecular Weight | 220.23 g/mol | [1][2] |

| Melting Point | 182.0 to 186.0 °C | [3][4] |

| Boiling Point | 220 °C at 1 mmHg | [2] |

| Appearance | White to almost white powder or crystals | [3][4] |

Solubility Data

Ethers, as a class of organic compounds, are generally soluble in organic solvents such as alcohols, benzene, and acetone.[5] For instance, dimethyl sulfoxide (DMSO), a highly polar aprotic solvent, is miscible with a wide range of organic solvents and is known to dissolve many organic and inorganic compounds.[6][7][8] While specific data for bis(4-cyanophenyl) ether is not provided, its chemical structure suggests it would likely be soluble in powerful polar aprotic solvents like DMSO and N,N-dimethylformamide (DMF).

Qualitative solubility information from various sources indicates that ethers are generally soluble in many organic solvents.[5] However, for bis(4-cyanophenyl) ether specifically, detailed experimental solubility data across a range of temperatures and solvents remains to be systematically documented in publicly accessible literature.

Experimental Protocols

Detailed experimental protocols for determining the solubility of bis(4-cyanophenyl) ether are not explicitly described in the available search results. However, a general experimental workflow for determining solubility can be outlined.

Workflow for Solubility Determination

Caption: A generalized workflow for the experimental determination of solubility.

Logical Relationship of Solubility Factors

The solubility of a compound like bis(4-cyanophenyl) ether is governed by a balance of intermolecular forces between the solute and the solvent.

Caption: Factors influencing the solubility of Bis(4-cyanophenyl) ether.

While specific quantitative data on the solubility of bis(4-cyanophenyl) ether in a comprehensive range of organic solvents is limited in publicly available resources, its chemical structure provides a basis for qualitative predictions. The presence of polar nitrile groups and an aromatic ether backbone suggests solubility in polar aprotic and some other organic solvents. For precise applications, it is recommended that experimental solubility studies be conducted using established methodologies, such as the workflow outlined in this guide. Further research to quantify the solubility of this compound in various solvents at different temperatures would be highly beneficial for the scientific and industrial communities.

References

- 1. Bis(4-cyanophenyl) Ether 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. Bis(4-cyanophenyl) Ether [myskinrecipes.com]

- 3. Bis(4-cyanophenyl) Ether | 6508-04-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Bis(4-cyanophenyl) Ether | 6508-04-9 | TCI Deutschland GmbH [tcichemicals.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. gchemglobal.com [gchemglobal.com]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

The Structural Elucidation of 4,4'-Oxydibenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Oxydibenzonitrile, a molecule of interest in materials science and as a precursor in organic synthesis, possesses a unique structural framework defined by two benzonitrile moieties linked by an ether oxygen. A comprehensive understanding of its three-dimensional structure is paramount for predicting its physicochemical properties, designing novel derivatives, and understanding its interactions in various chemical and biological systems. This technical guide provides an in-depth overview of the methodologies involved in determining the crystal structure of 4,4'-oxydibenzonitrile, from synthesis and crystallization to single-crystal X-ray diffraction analysis. While a complete, publicly available crystal structure with detailed crystallographic data for 4,4'-oxydibenzonitrile was not found in the reviewed literature, this document outlines the standard experimental protocols and data presentation formats that would be employed in such a study. Researchers seeking the definitive crystal structure are encouraged to consult the Cambridge Crystallographic Data Centre (CCDC), the world's repository for small-molecule crystal structures.[1][2][3][4][5][6][7][8]

Introduction

4,4'-Oxydibenzonitrile, also known as 4,4'-dicyanodiphenyl ether, is an aromatic ether containing two nitrile functional groups. Its rigid, V-shaped structure and the presence of polar nitrile groups suggest potential applications in the design of liquid crystals, polymers with high thermal stability, and as a scaffold in medicinal chemistry. The precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions, dictates the material's bulk properties and its potential for forming co-crystals or interacting with biological macromolecules. Therefore, the determination of its single-crystal X-ray structure is a critical step in its characterization.

Experimental Protocols

The determination of the crystal structure of 4,4'-oxydibenzonitrile involves a sequential workflow, beginning with the synthesis of the pure compound, followed by the growth of high-quality single crystals, and culminating in the analysis of the crystal by X-ray diffraction.

Synthesis of 4,4'-Oxydibenzonitrile

A common synthetic route to 4,4'-oxydibenzonitrile involves the nucleophilic aromatic substitution (SNAr) reaction between 4-chlorobenzonitrile and 4-cyanophenol in the presence of a base.

Materials:

-

4-chlorobenzonitrile

-

4-cyanophenol

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 4-cyanophenol in DMF, add potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 4-chlorobenzonitrile to the reaction mixture.

-

Heat the reaction mixture to 120 °C and stir for 24 hours.

-

After cooling to room temperature, pour the reaction mixture into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 4,4'-oxydibenzonitrile.

Single Crystal Growth

Obtaining a single crystal of sufficient size and quality is crucial for X-ray diffraction analysis.[9] Several methods can be employed for the crystallization of organic compounds like 4,4'-oxydibenzonitrile.

Method 1: Slow Evaporation [10]

-

Solvent Selection: Choose a solvent in which 4,4'-oxydibenzonitrile has moderate solubility. A mixture of solvents can also be effective.

-

Dissolution: Dissolve a small amount of the purified compound in the chosen solvent in a clean vial. Gentle warming may be necessary to achieve saturation.

-

Evaporation: Cover the vial with a perforated cap or parafilm with small pinholes to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature.

-

Crystal Growth: Crystals should form over a period of several days to weeks.

Method 2: Vapor Diffusion [10]

-

Setup: Place a solution of 4,4'-oxydibenzonitrile in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble.

-

Diffusion: The anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

Method 3: Cooling

-

Dissolution: Prepare a saturated solution of 4,4'-oxydibenzonitrile in a suitable solvent at an elevated temperature.

-

Cooling: Slowly cool the solution to room temperature, and then further cool it in a refrigerator or freezer. The gradual decrease in temperature will lead to the formation of crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable single crystal is obtained, its structure can be determined using a single-crystal X-ray diffractometer.[11][12][13]

Procedure:

-

Crystal Mounting: A selected crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a beam of monochromatic X-rays and rotated.[14] A detector, such as a CCD or CMOS detector, records the diffraction pattern (the positions and intensities of the diffracted X-ray beams).[15]

-

Unit Cell Determination: The diffraction pattern is used to determine the dimensions and symmetry of the unit cell.

-

Data Integration and Scaling: The intensities of the diffraction spots are integrated and scaled to produce a set of structure factors.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial model of the crystal structure.

-

Structure Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental data to improve the agreement between the calculated and observed structure factors. This process is typically performed using least-squares methods.[11]

Data Presentation

The results of a single-crystal X-ray diffraction study are typically presented in a series of tables summarizing the crystallographic data and key geometric parameters. While specific data for 4,4'-oxydibenzonitrile is not provided here, the following tables illustrate the standard format for such data.

Table 1: Crystal Data and Structure Refinement Parameters.

| Parameter | Value (Example for a Benzonitrile Derivative) |

| Empirical formula | C₁₄H₈N₂O |

| Formula weight | 220.23 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å α = 90° |

| b = 5.789(2) Å β = 107.23(3)° | |

| c = 18.456(7) Å γ = 90° | |

| Volume | 1033.4(7) ų |

| Z | 4 |

| Density (calculated) | 1.415 Mg/m³ |

| Absorption coefficient | 0.092 mm⁻¹ |

| F(000) | 456 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 27.50° |

| Index ranges | -12<=h<=12, -7<=k<=7, -23<=l<=23 |

| Reflections collected | 9452 |

| Independent reflections | 2365 [R(int) = 0.045] |

| Completeness to theta = 27.50° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2365 / 0 / 154 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.125 |

| R indices (all data) | R1 = 0.062, wR2 = 0.135 |

| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°).

| Bond | Length (Å) | Angle | Angle (°) |

| O1 - C1 | 1.375(2) | C1 - O1 - C8 | 118.5(1) |

| C1 - C2 | 1.385(3) | O1 - C1 - C2 | 119.8(2) |

| C1 - C6 | 1.388(3) | O1 - C1 - C6 | 119.9(2) |

| C4 - C7 | 1.442(3) | C3 - C4 - C7 | 121.1(2) |

| C7 - N1 | 1.145(3) | C5 - C4 - C7 | 121.2(2) |

| C11 - C14 | 1.440(3) | C4 - C7 - N1 | 178.9(2) |

| C14 - N2 | 1.148(3) | C11 - C14 - N2 | 179.1(2) |

Disclaimer: The data in the tables above are for illustrative purposes for a generic benzonitrile derivative and do not represent the actual crystal structure of 4,4'-oxydibenzonitrile.

Visualization of Experimental Workflow

The logical flow of determining a crystal structure can be visualized using a flowchart.

Caption: Experimental workflow for the determination of the crystal structure of 4,4'-oxydibenzonitrile.

Conclusion

References

- 1. Cambridge Crystallographic Data Centre - Wikipedia [en.wikipedia.org]

- 2. Cambridge_Crystallographic_Data_Centre [chemeurope.com]

- 3. CCDC | Chemistry World [chemistryworld.com]

- 4. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]

- 5. youtube.com [youtube.com]

- 6. Search - Access Structures [ccdc.cam.ac.uk]

- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 9. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 10. benchchem.com [benchchem.com]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. sites.unimi.it [sites.unimi.it]

- 14. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 15. neutrons.ornl.gov [neutrons.ornl.gov]

Spectroscopic Analysis of Bis(4-cyanophenyl) Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Bis(4-cyanophenyl) ether (CAS No: 6508-04-9), a key building block in the synthesis of high-performance polymers and organic electronics.[1] This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Core Spectroscopic Data

The following tables summarize the anticipated quantitative data from the spectroscopic analysis of Bis(4-cyanophenyl) ether. These values are predicted based on the chemical structure and typical ranges for the functional groups present.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.7 - 7.8 | Doublet (d) | 4H | Ar-H ortho to -CN |

| ~7.1 - 7.2 | Doublet (d) | 4H | Ar-H ortho to -O- |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 | Ar-C -O |

| ~134 | Ar-C -H (ortho to -CN) |

| ~119 | Ar-C -H (ortho to -O-) |

| ~118 | C N |

| ~110 | Ar-C -CN |

Solvent: CDCl₃

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 - 2220 | Strong | C≡N stretch |

| ~1600 - 1580 | Medium-Strong | Aromatic C=C stretch |

| ~1500 - 1480 | Strong | Aromatic C=C stretch |

| ~1250 - 1200 | Strong | Aryl-O-Aryl asymmetric C-O stretch |

| ~850 - 800 | Strong | C-H out-of-plane bend (p-disubstituted) |

Table 4: Predicted Mass Spectrometry Data

| m/z Ratio | Fragmentation |

| 220 | [M]⁺ (Molecular Ion) |

| 117 | [M - C₇H₄N]⁺ |

| 102 | [C₇H₄N]⁺ |

| 90 | [C₆H₄O]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in Bis(4-cyanophenyl) ether.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of Bis(4-cyanophenyl) ether for ¹H NMR and 20-50 mg for ¹³C NMR.[2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[2]

-

Transfer the solution to a 5 mm NMR tube using a pipette.[2]

-

Ensure the sample height in the tube is appropriate for the spectrometer being used.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Tune and match the probe to the appropriate frequency for ¹H or ¹³C.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum, typically using a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is usually required due to the low natural abundance of ¹³C.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in Bis(4-cyanophenyl) ether through their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Background Spectrum:

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from the atmosphere (e.g., CO₂, H₂O).

-

-

Sample Analysis:

-

Place a small amount of solid Bis(4-cyanophenyl) ether onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Bis(4-cyanophenyl) ether.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the solid sample into the ion source via a direct insertion probe. The sample must be volatile enough to be vaporized in the high vacuum of the mass spectrometer.[3]

-

-

Ionization:

-

Mass Analysis:

-

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection and Spectrum Generation:

-

An ion detector records the abundance of each ion at a specific m/z ratio.

-

The resulting data is plotted as a mass spectrum, with m/z on the x-axis and relative abundance on the y-axis.

-

The peak with the highest m/z ratio typically corresponds to the molecular ion, confirming the molecular weight of the compound.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like Bis(4-cyanophenyl) ether.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Bis(4-cyanophenyl) ether

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of Bis(4-cyanophenyl) ether. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information on its physical properties, potential thermal degradation pathways, and hazardous decomposition products. Standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are detailed to facilitate further research. This guide is intended to be a valuable resource for professionals working with this compound in research, development, and manufacturing environments.

Introduction

Bis(4-cyanophenyl) ether, also known as 4,4'-dicyanodiphenyl ether or 4,4'-oxydibenzonitrile, is an aromatic ether containing two nitrile functional groups. Its rigid structure and the presence of electron-withdrawing cyano groups suggest a high degree of thermal stability, making it a potentially valuable building block in the synthesis of high-performance polymers and other advanced materials. Understanding the thermal behavior of this compound is critical for its safe handling, processing, and application, particularly at elevated temperatures.

This guide summarizes the known physical properties of Bis(4-cyanophenyl) ether and explores its likely thermal decomposition behavior based on data from safety data sheets and studies of structurally related polymers.

Physicochemical Properties

A summary of the key physical and chemical properties of Bis(4-cyanophenyl) ether is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₈N₂O | TCI Chemicals |

| Molecular Weight | 220.23 g/mol | TCI Chemicals |

| Appearance | White to off-white powder or crystals | TCI Chemicals |

| Melting Point | 182-186 °C | TCI Chemicals |

| Boiling Point | Not available | - |

| Solubility | Soluble in many organic solvents | General Knowledge |

Thermal Stability and Decomposition

General Stability

Aromatic ethers and nitriles are generally considered to be thermally stable functional groups. The ether linkage and the phenyl rings contribute to the rigidity and stability of the molecule. The compound is stable under normal storage conditions.

Hazardous Decomposition Products

Safety data sheets indicate that upon thermal decomposition, Bis(4-cyanophenyl) ether can release hazardous substances.[1] These products are typical for nitrogen- and carbon-containing organic compounds.

| Decomposition Product | Chemical Formula |

| Carbon Monoxide | CO |

| Carbon Dioxide | CO₂ |

| Nitrogen Oxides | NOₓ |

Proposed Decomposition Pathway

While a definitive decomposition mechanism for Bis(4-cyanophenyl) ether has not been published, insights can be drawn from studies on the thermal degradation of poly(arylene ether nitrile)s, which share similar structural motifs.[2][3] The decomposition of these polymers suggests that the primary points of bond cleavage are the ether linkages and the nitrile groups.

A plausible, albeit speculative, decomposition pathway for Bis(4-cyanophenyl) ether under inert conditions could involve the following steps:

-

Homolytic cleavage of the C-O ether bond: This would be an initial, high-energy step, leading to the formation of cyanophenyl and cyanophenoxy radicals.

-

Radical recombination and rearrangement: These highly reactive radicals can undergo a variety of reactions, including abstracting hydrogen atoms to form phenol and benzonitrile, or recombining to form larger, more complex aromatic structures.

-

Decomposition of the nitrile group: At higher temperatures, the nitrile group can decompose, leading to the formation of nitrogen oxides (in the presence of oxygen) or other nitrogen-containing species.

-

Fragmentation of the aromatic rings: At very high temperatures, the stable aromatic rings will start to fragment, producing smaller molecules like carbon monoxide, carbon dioxide, and various hydrocarbons.

The following diagram illustrates a simplified, proposed decomposition pathway.

References

The Potential of Bis(4-cyanophenyl) Ether as a Precursor for Advanced OLED Materials: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-cyanophenyl) ether is a commercially available aromatic compound recognized for its excellent electron-withdrawing properties, making it a valuable building block in the synthesis of high-performance polymers and small molecules for organic electronics.[1] Its rigid structure and the presence of two nitrile functional groups offer versatile opportunities for creating materials with tailored electronic characteristics suitable for applications in organic light-emitting diodes (OLEDs). While not typically employed as a standalone active layer in OLEDs, its chemical structure serves as an excellent core for the synthesis of more complex, high-performance materials, particularly for electron transport or host layers.

This technical guide explores the potential of Bis(4-cyanophenyl) ether as a precursor for advanced OLED materials. It outlines a hypothetical synthetic pathway to a novel triazine-based electron transport material, provides detailed experimental protocols for its synthesis and characterization, and presents expected electronic properties based on analogous compounds reported in the literature.

Properties of Bis(4-cyanophenyl) Ether

Bis(4-cyanophenyl) ether, also known as 4,4'-Dicyanodiphenyl Ether or 4,4'-Oxydibenzonitrile, is a white crystalline solid. Its fundamental physical and chemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₄H₈N₂O |

| Molecular Weight | 220.23 g/mol |

| CAS Number | 6508-04-9 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 182-186 °C |

| Boiling Point | 220 °C at 1 mmHg |

| Purity (typical) | >98.0% (GC) |

Synthetic Pathway to a Triazine-Based Derivative

The electron-deficient nature of the 1,3,5-triazine ring makes it an excellent moiety for electron transport materials (ETMs) in OLEDs. The nitrile groups of Bis(4-cyanophenyl) ether can be converted into a triazine-based structure. A plausible synthetic route involves the cyclotrimerization of an aryl nitrile, a known method for forming substituted triazines.[2]

Below is a proposed two-step synthesis to create a novel, star-shaped molecule incorporating the Bis(4-cyanophenyl) ether core, suitable for use as an electron transport or host material.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of the proposed triazine-based material are outlined below.

Synthesis and Purification

Synthesis of the Triazine-Based Electron Transport Material:

-

Step 1: Grignard Reaction. To a solution of Bis(4-cyanophenyl) ether in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add a solution of an aryl Grignard reagent (e.g., phenylmagnesium bromide) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then reflux for 12-24 hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude intermediate.

-

Step 2: Cyclotrimerization. Dissolve the crude intermediate in a suitable solvent (e.g., chloroform) and add a catalytic amount of a strong acid (e.g., concentrated HCl or triflic acid).[2]

-

Stir the reaction at room temperature or with gentle heating for 24-48 hours.

-

Neutralize the reaction mixture, wash with water, and extract the product.

-

Purify the crude product by column chromatography on silica gel.

-

Purification for OLED Application. For use in OLEDs, the material must be of very high purity. Perform final purification by temperature-gradient sublimation under high vacuum (<10⁻⁵ Torr).

Characterization of Electronic Properties

The key electronic properties of the synthesized material should be determined using the following standard techniques.

Cyclic Voltammetry (CV) for HOMO/LUMO Determination:

-

Prepare a solution of the sample in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

-

Use a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

-

Record the cyclic voltammogram, scanning to both positive (oxidation) and negative (reduction) potentials.

-

Calibrate the potential scale by adding ferrocene as an internal standard and setting the ferrocene/ferrocenium (Fc/Fc⁺) redox couple to a known value (e.g., -4.8 eV relative to vacuum).[3]

-

Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas:

-

HOMO (eV) = -[E_ox - E_(Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[E_red - E_(Fc/Fc⁺) + 4.8]

-

UV-Visible (UV-Vis) Spectroscopy for Optical Bandgap:

-

Prepare a dilute solution of the material in a UV-transparent solvent (e.g., chloroform or THF).

-

Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer.

-

The optical bandgap (Eg) can be estimated from the onset of the absorption edge (λ_onset) using the formula:

-

Eg (eV) = 1240 / λ_onset (nm)

-

Photoluminescence (PL) Spectroscopy:

-

Prepare a solution of the material in a suitable solvent.

-

Excite the sample at a wavelength corresponding to an absorption maximum.

-

Record the emission spectrum to determine the peak emission wavelength (λ_em).

-

To determine the photoluminescence quantum yield (Φ_PL), use a relative method with a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄). The Φ_PL is calculated using the formula:

-

Φ_PL_sample = Φ_PL_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

-

Where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Expected Electronic Properties of a Triazine-Based Derivative

Based on literature for similar triazine-based host and electron transport materials, a hypothetical molecule derived from Bis(4-cyanophenyl) ether is expected to exhibit the following range of electronic properties. These materials are known for their deep HOMO levels, which aids in hole blocking, and low LUMO levels, which facilitates electron injection.

| Property | Expected Value Range |

| HOMO Energy Level | -5.6 to -6.7 eV |

| LUMO Energy Level | -2.1 to -3.3 eV |

| Electrochemical Bandgap (HOMO-LUMO) | 3.4 to 4.0 eV |

| Triplet Energy (T₁) | 2.7 to 3.1 eV |

| Electron Mobility (μe) | 10⁻⁵ to 10⁻³ cm²/Vs |

| Glass Transition Temperature (Tg) | >100 °C |

| Photoluminescence Quantum Yield (Φ_PL) | 0.50 to 0.90 (for fluorescent materials) |

Note: These values are typical for triazine-based materials used in OLEDs and serve as a predictive guide.[1][3][4][5][6]

OLED Device Fabrication and Architecture

The synthesized triazine-based material would be suitable for use as either an electron transport layer (ETL) or a host material in a phosphorescent OLED (PhOLED). A typical multi-layer OLED structure fabricated by vacuum thermal evaporation is described below.

Fabrication Protocol:

-

Substrate Cleaning: Clean patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use.

-

Layer Deposition: Deposit the organic layers and the metal cathode sequentially by thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr).

-

Hole Injection Layer (HIL): Deposit a 10 nm layer of a suitable HIL material (e.g., HAT-CN).

-

Hole Transport Layer (HTL): Deposit a 40 nm layer of a hole-transporting material (e.g., TAPC or NPB).

-

Emissive Layer (EML): Co-evaporate the hypothetical triazine-based material as a host with a phosphorescent dopant (e.g., Ir(ppy)₃ for green emission) at a specific doping concentration (e.g., 6-10 wt%). The typical thickness is 20-30 nm.

-

Electron Transport Layer (ETL): If the new material is used as a host, a separate ETL (e.g., TPBi or B3PYMPM) of 30-40 nm is deposited. If the new material is the ETL, this layer is deposited neat.

-

Electron Injection Layer (EIL): Deposit a thin (1 nm) layer of lithium fluoride (LiF).

-

Cathode: Deposit a 100 nm layer of aluminum (Al).

-

-

Encapsulation: Encapsulate the completed device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy to protect it from atmospheric moisture and oxygen.

Conclusion

Bis(4-cyanophenyl) ether represents a promising and readily available precursor for the development of advanced materials for OLED applications. Its rigid core and reactive nitrile groups allow for the synthesis of complex molecules with desirable electronic properties, such as triazine-based derivatives. By following established synthetic and characterization protocols, novel electron transport and host materials can be developed. The expected deep HOMO levels, high triplet energies, and good electron mobilities of such materials make them excellent candidates for enhancing the efficiency and stability of next-generation OLED displays and lighting. Further research into the synthesis and characterization of materials derived from Bis(4-cyanophenyl) ether is warranted to fully explore their potential in organic electronics.

References

- 1. 1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

The Synthesis and Significance of 4-Cyanophenyl Ether Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanophenyl ether derivatives represent a significant class of organic compounds characterized by a cyanophenyl group linked to another aromatic moiety through an ether bond. This structural motif is of considerable interest in medicinal chemistry and materials science. The presence of the cyano (CN) group, a potent electron-withdrawing group, modulates the electronic properties of the molecule, influencing its reactivity and biological activity. Furthermore, the cyano group serves as a versatile synthetic handle, allowing for a wide range of chemical transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions.

This technical guide provides an in-depth overview of the core synthetic methodologies for preparing 4-cyanophenyl ether derivatives, presents quantitative data in structured tables, and explores their relevance in drug discovery by illustrating their interaction with key biological signaling pathways.

Core Synthetic Methodologies

The construction of the diaryl ether linkage is the cornerstone of synthesizing 4-cyanophenyl ether derivatives. The primary methods employed are the Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr), each with distinct advantages and limitations.

Ullmann Condensation

The Ullmann condensation is a classical and widely used method for the formation of diaryl ethers, involving a copper-catalyzed reaction between an aryl halide and a phenol in the presence of a base.[1][2] For the synthesis of 4-cyanophenyl ether derivatives, this typically involves the reaction of a substituted phenol with a 4-cyanophenyl halide or the reaction of 4-cyanophenol with a substituted aryl halide.

General Reaction Scheme:

Where Ar is a substituted or unsubstituted aryl group, Ar'-CN is the 4-cyanophenyl moiety, and X is a halogen (typically I or Br).

Modern advancements in the Ullmann reaction have led to the development of milder and more efficient catalytic systems, often employing ligands to enhance the catalytic activity of copper.[3]

Experimental Protocol: Synthesis of 4-Nitrophenyl-4'-cyanophenyl Ether (Illustrative)

This protocol is adapted from the general procedure for Ullmann ether synthesis.

-

To a reaction flask, add:

-

4-Nitrophenol (1.0 eq)

-

4-Bromobenzonitrile (1.0 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

A suitable ligand, such as 1,10-phenanthroline (0.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq) as the base.

-

A high-boiling point polar solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

-

Reaction Conditions:

-

Heat the reaction mixture to 120-160 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 4-nitrophenyl-4'-cyanophenyl ether.

-

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| p-Cresol | 4-Bromobenzonitrile | CuI/PPh₃ (5 mol%) | K₂CO₃ | Toluene | 100 | 24 | 44 | [4] |

| Phenol | 4-Chloronitrobenzene | Copper | KOH | - | 150-160 | - | High |

Table 1: Quantitative Data for Ullmann Condensation Reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is another powerful method for synthesizing diaryl ethers. This reaction is particularly effective when the aromatic ring bearing the leaving group is activated by strong electron-withdrawing groups, such as a nitro or cyano group, positioned ortho or para to the leaving group.[5] In the context of 4-cyanophenyl ether synthesis, this involves the reaction of a phenoxide with an activated 4-cyanophenyl halide (e.g., 4-fluoro- or 4-chlorobenzonitrile).

General Reaction Scheme:

Where Ar-O⁻Na⁺ is a sodium phenoxide and F-Ar'-CN is an activated 4-cyanophenyl fluoride.

The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized carbanion, which then eliminates the leaving group to restore aromaticity.[5]

Experimental Protocol: Synthesis of a Generic 4-Cyanophenyl Ether Derivative via SNAr

-

Preparation of the Phenoxide:

-

In a round-bottom flask under an inert atmosphere, dissolve the desired phenol (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.

-

Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1 eq), portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.

-

-

SNAr Reaction:

-

To the solution of the phenoxide, add 4-fluorobenzonitrile (1.0 eq).

-

Heat the reaction mixture to a temperature ranging from room temperature to 100 °C, depending on the reactivity of the substrates.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

-

Work-up and Purification:

-

Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

-

| Phenol | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Various Alcohols | 4-Chlorobenzonitrile | t-BuOK | DMF | 0-25 | <0.2 | >80 | [5] |

| Naphthols | Fluoronaphthalenes | Barton's Base | Toluene | Reflux | 12 | High | [6] |

Table 2: Quantitative Data for SNAr Reactions.

Logical Workflow for Synthesis Strategy Selection

The choice between the Ullmann condensation and SNAr is dictated by the electronic nature of the substrates. The following workflow can guide the selection of the appropriate synthetic strategy.

Caption: Decision workflow for selecting a synthetic route.

Biological Significance and Signaling Pathways

4-Cyanophenyl ether derivatives have emerged as promising scaffolds in drug discovery, targeting a range of proteins implicated in various diseases. The following sections detail their interactions with key signaling pathways.

Androgen Receptor (AR) Antagonism

Several compounds containing the 4-cyanophenyl moiety have been identified as potent antagonists of the Androgen Receptor (AR), a key driver in the progression of prostate cancer.[7] AR antagonists function by competitively binding to the receptor, thereby inhibiting the downstream signaling cascade that promotes tumor growth.

Androgen Receptor Signaling Pathway:

In the canonical pathway, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm. This binding induces a conformational change, leading to the dissociation of heat shock proteins (HSPs), dimerization of the receptor, and its translocation into the nucleus. Inside the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of target genes involved in cell proliferation and survival.[8][9][10] 4-Cyanophenyl-containing antagonists block this process by preventing androgen binding.

Caption: Androgen Receptor signaling and inhibition.

Leukocyte Function-Associated Antigen-1 (LFA-1) Antagonism

Small molecule antagonists of Leukocyte Function-Associated Antigen-1 (LFA-1), an integrin expressed on leukocytes, have been developed for the treatment of inflammatory diseases. Some of these antagonists incorporate a 4-cyanophenyl group. LFA-1 mediates the adhesion of leukocytes to endothelial cells and antigen-presenting cells by binding to its ligand, Intercellular Adhesion Molecule-1 (ICAM-1).

LFA-1 Signaling Pathway:

Upon T-cell receptor (TCR) or chemokine stimulation, an "inside-out" signaling cascade is initiated, leading to the activation of LFA-1. This involves the recruitment of proteins like talin and kindlin to the cytoplasmic tail of LFA-1, inducing a conformational change that increases its affinity for ICAM-1. The binding of LFA-1 to ICAM-1 then triggers "outside-in" signaling, which further promotes cell adhesion, migration, and immune synapse formation.[11][12][13] LFA-1 antagonists prevent the interaction between LFA-1 and ICAM-1.

Caption: LFA-1 signaling and its inhibition.

Xanthine Oxidase (XO) Inhibition

Certain N-(4-alkoxy-3-cyanophenyl) derivatives have been investigated as inhibitors of Xanthine Oxidase (XO). XO is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. During its catalytic cycle, XO also produces reactive oxygen species (ROS), which can contribute to oxidative stress and inflammation.[14]

Xanthine Oxidase Pathway and ROS Production:

Xanthine oxidase exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO). Under normal physiological conditions, XDH is the predominant form and uses NAD⁺ as an electron acceptor. However, under pathological conditions such as hypoxia or inflammation, XDH is converted to XO, which preferentially uses molecular oxygen as an electron acceptor, leading to the generation of superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[14][15][16] Inhibitors containing the 4-cyanophenyl ether moiety can block the active site of XO, reducing both uric acid and ROS production.

Caption: Xanthine Oxidase pathway and inhibition.

Conclusion

4-Cyanophenyl ether derivatives are a versatile class of compounds with significant potential in both medicinal chemistry and materials science. Their synthesis is readily achievable through established methodologies such as the Ullmann condensation and Nucleophilic Aromatic Substitution, with the choice of method depending on the specific electronic properties of the starting materials. The demonstrated biological activities of these derivatives, particularly as inhibitors of key proteins in disease-related signaling pathways, underscore their importance as a privileged scaffold in modern drug discovery. Further exploration of this chemical space is likely to yield novel therapeutic agents and advanced materials.

References

- 1. Ullmann Reaction [organic-chemistry.org]

- 2. 4-Cyanophenyl ether | 6508-04-9 | Benchchem [benchchem.com]

- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 4. arkat-usa.org [arkat-usa.org]

- 5. scientificupdate.com [scientificupdate.com]

- 6. Synthesis of highly oxygenated dinaphthyl ethers via SNAr reactions promoted by Barton's base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Elucidation of the integrin LFA-1-mediated signaling pathway of actin polarization in natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. LFA-1 Activation in T-Cell Migration and Immunological Synapse Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | LFA-1 in T Cell Migration and Differentiation [frontiersin.org]

- 14. Xanthine Oxidase-Induced Inflammatory Responses in Respiratory Epithelial Cells: A Review in Immunopathology of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Xanthine oxidoreductase-catalyzed reactive species generation: A process in critical need of reevaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of Cyanophenyl Ethers: A Technical Guide to Their Applications in Materials Science and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The cyanophenyl ether moiety, a versatile structural motif, has garnered significant attention across diverse scientific disciplines. Its unique combination of electronic properties, synthetic accessibility, and tunable functionality makes it a valuable building block in both advanced materials and therapeutic agents. This technical guide provides an in-depth review of the applications of cyanophenyl ethers, with a focus on their role in the development of high-performance polymers and their potential in medicinal chemistry. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex relationships to serve as a comprehensive resource for researchers in the field.

Applications in Materials Science: High-Performance Cyanate Ester Resins

Cyanophenyl ethers are integral components of cyanate ester (CE) resins, a class of thermosetting polymers renowned for their exceptional performance in demanding applications, particularly in the aerospace and electronics industries. The polymerization of cyanate ester monomers, which often incorporate cyanophenyl ether structures, proceeds via cyclotrimerization to form a highly cross-linked network of triazine rings. This robust molecular architecture imparts a unique combination of desirable properties.

Key Properties of Cyanate Ester Resins

The performance of cyanate ester resins can be tailored by modifying the chemical structure of the monomer. Blending with other polymers, such as epoxies, and the incorporation of fillers are also common strategies to enhance specific properties.[1][2]

| Property | Neat Cyanate Ester Resins | Cyanate Ester/Epoxy Blends | Filled Cyanate Ester Composites | Reference(s) |

| Glass Transition Temp. (Tg) | 242 - 263 °C | 195 - 210 °C | 278.7 °C (with nano-Si3N4) | [3][4][5] |

| Tensile Strength | - | - | 129.4 MPa | [6] |

| Flexural Strength | - | - | 114.2 - 129.4 MPa | [5][6] |

| Dielectric Constant (1 MHz) | ~2.8 - 3.0 | ~2.8 - 3.0 | Slightly increased | [1][4] |

| Loss Tangent (1 MHz) | ~0.008 - 0.051 | ~0.008 - 0.051 | Lower and more stable | [4][5] |

| Moisture Absorption | High | Significantly reduced | Low | [2][7] |

Experimental Protocol: Synthesis of a Bisphenol A-Based Dicyanate Ester

The following protocol details the synthesis of a common cyanate ester monomer derived from bisphenol A.

Materials:

-

Bisphenol A

-

Cyanogen bromide

-

Triethylamine

-

Acetone

-

Methanol

-

Water

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 81 g (0.35 mol) of bisphenol A and 74.6 g (0.7 mol) of cyanogen bromide in acetone under cooling in an ice bath.

-

Slowly add 90 g (0.89 mol) of triethylamine dropwise to the stirred solution while maintaining the temperature at 0 °C.

-

After the complete addition of triethylamine, continue stirring the reaction mixture for an additional hour at 0 °C.

-

Filter the reaction mixture under vacuum to remove the triethylammonium bromide salt.

-

Pour the filtrate into cold distilled water to precipitate the bisphenol A dicyanate ester.

-

Collect the crude product by filtration and purify it by recrystallization from a 1:1 (v/v) mixture of methanol and water.

-

The final product is a white crystalline solid.

Applications in Drug Discovery: Cyanophenyl Ethers as Pharmacophores

The cyanophenyl group is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[1] The nitrile group can act as a hydrogen bond acceptor, a dipole, or a bioisostere for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of a molecule.

Anticancer Activity of Cyanophenyl Ether Derivatives

Several studies have explored the potential of cyanophenyl ether-containing compounds as anticancer agents. These compounds often target key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

| Compound Class | Cell Line(s) | IC50 (µM) | Reference(s) |

| Thiazole Analogs | MCF-7 | 2.57 ± 0.16 | [8] |

| HepG2 | 7.26 ± 0.44 | [8] | |

| MDA-MB-231 | 1.21 | [8] | |

| Dual Aromatase–Sulfatase Inhibitors (imidazole derivative) | JEG-3 | 0.2 (aromatase) | [9] |

| 2.5 (sulfatase) | [9] |

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials: [8]

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Complete growth medium

-

Test compounds (dissolved in DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO or solubilization solution

-

Microplate reader

Procedure: [8]

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value using a dose-response curve.

Visualizing Complex Processes and Pathways

Experimental Workflow: From Synthesis to Application